Cas no 1493833-54-7 ((1-(Pyridin-2-yl)azetidin-3-yl)methanamine)

(1-(Pyridin-2-yl)azetidin-3-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (1-(pyridin-2-yl)azetidin-3-yl)methanamine
- (1-pyridin-2-ylazetidin-3-yl)methanamine
- (1-(Pyridin-2-yl)azetidin-3-yl)methanamine
-
- インチ: 1S/C9H13N3/c10-5-8-6-12(7-8)9-3-1-2-4-11-9/h1-4,8H,5-7,10H2
- InChIKey: YZPRAGCBTAQIBX-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=CC=CN=2)CC(CN)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 143
- トポロジー分子極性表面積: 42.2
- 疎水性パラメータ計算基準値(XlogP): 0.4
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P139821-500mg |
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 500mg |
$ 590.00 | 2022-06-03 | ||
Life Chemicals | F2167-2784-1g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 1g |
$632.0 | 2023-09-06 | |
Life Chemicals | F2167-2784-0.5g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 0.5g |
$600.0 | 2023-09-06 | |
Life Chemicals | F2167-2784-0.25g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 0.25g |
$570.0 | 2023-09-06 | |
Life Chemicals | F2167-2784-10g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 10g |
$2654.0 | 2023-09-06 | |
TRC | P139821-100mg |
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 100mg |
$ 160.00 | 2022-06-03 | ||
Life Chemicals | F2167-2784-2.5g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 2.5g |
$1264.0 | 2023-09-06 | |
TRC | P139821-1g |
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 1g |
$ 910.00 | 2022-06-03 | ||
Life Chemicals | F2167-2784-5g |
(1-(pyridin-2-yl)azetidin-3-yl)methanamine |
1493833-54-7 | 95%+ | 5g |
$1896.0 | 2023-09-06 |
(1-(Pyridin-2-yl)azetidin-3-yl)methanamine 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
(1-(Pyridin-2-yl)azetidin-3-yl)methanamineに関する追加情報
Comprehensive Overview of (1-(Pyridin-2-yl)azetidin-3-yl)methanamine (CAS No. 1493833-54-7)
The compound (1-(Pyridin-2-yl)azetidin-3-yl)methanamine, identified by its CAS No. 1493833-54-7, is a versatile heterocyclic amine with significant potential in pharmaceutical and chemical research. Its unique structure, combining a pyridine ring with an azetidine scaffold, makes it a valuable intermediate for drug discovery and material science applications. Researchers are increasingly focusing on this compound due to its ability to modulate biological targets, particularly in the development of novel therapeutics for neurological and inflammatory diseases.
In recent years, the demand for azetidine derivatives has surged, driven by their enhanced metabolic stability and bioavailability compared to traditional cyclic amines. The presence of a pyridin-2-yl group in (1-(Pyridin-2-yl)azetidin-3-yl)methanamine further enhances its binding affinity to specific receptors, making it a promising candidate for kinase inhibitors and GPCR-targeted therapies. This aligns with current trends in precision medicine, where researchers seek compounds with high selectivity and minimal off-target effects.
From a synthetic chemistry perspective, 1493833-54-7 offers a robust platform for further functionalization. Its methanamine moiety allows for easy conjugation with other pharmacophores, enabling the creation of diverse libraries for high-throughput screening. This adaptability is particularly relevant in fragment-based drug design (FBDD), a hot topic in modern drug discovery. Industry leaders and academic labs are actively exploring its applications in covalent inhibitor development, leveraging its reactive sites for irreversible binding strategies.
The compound's physicochemical properties, including its logP and hydrogen bond donor/acceptor counts, suggest favorable drug-like characteristics. These attributes are critical for addressing current challenges in blood-brain barrier penetration, a frequently searched topic in neuroscience research. Moreover, its potential role in PROTAC (Proteolysis Targeting Chimeras) technology has garnered attention, as scientists explore its utility in targeted protein degradation—a groundbreaking approach in oncology and neurodegenerative disease treatment.
Quality control and analytical characterization of (1-(Pyridin-2-yl)azetidin-3-yl)methanamine are essential for ensuring reproducibility in research. Advanced techniques such as LC-MS and NMR spectroscopy are routinely employed to verify its purity and structural integrity. These methods align with the pharmaceutical industry's growing emphasis on quality by design (QbD) principles, another trending topic in process chemistry forums and publications.
In material science, the compound's rigid azetidine core contributes to the development of novel coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand for transition metals opens possibilities in catalysis and sensing applications. This interdisciplinary potential makes it a subject of interest in both chemical and materials science communities, particularly in the context of sustainable chemistry initiatives.
As regulatory agencies emphasize green chemistry practices, synthetic routes for 1493833-54-7 are being optimized to reduce environmental impact. Recent publications highlight atom-economical approaches to its synthesis, addressing the growing demand for eco-friendly synthetic methodologies. These developments resonate with the pharmaceutical industry's commitment to process intensification and waste reduction—topics frequently discussed in recent conferences and whitepapers.
The safety profile of (1-(Pyridin-2-yl)azetidin-3-yl)methanamine has been carefully evaluated in preliminary studies, showing favorable results for research use. However, as with all chemical substances, proper laboratory safety protocols must be followed. This aspect is particularly relevant given the increased focus on occupational health in research facilities worldwide, a concern frequently raised in industry surveys and safety forums.
Looking ahead, the scientific community anticipates expanded applications for this compound in bioconjugation and prodrug development. Its structural features make it suitable for creating targeted drug delivery systems, a rapidly evolving field in personalized medicine. These potential applications align perfectly with current research priorities in both academic and industrial settings, ensuring continued interest in this versatile molecule.
1493833-54-7 ((1-(Pyridin-2-yl)azetidin-3-yl)methanamine) 関連製品
- 2229021-63-8(4-methyl-3-nitrophenyl sulfamate)
- 1219149-66-2(N-Acetyl Sulfadiazine-d4 (Major))
- 1804381-62-1(Methyl 4-amino-2-(3-oxopropyl)benzoate)
- 1313761-41-9(2-(2-phenylethoxy)phenylboronic acid)
- 926181-70-6([(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-fluorobenzenesulfonamido)benzoate)
- 2156860-72-7(3-(5-chloro-2-methylphenyl)-4-fluoro-1H-pyrazol-5-amine)
- 1597677-05-8(3-Methyl-1-(pyrrolidin-2-yl)but-2-en-1-one)
- 85312-59-0(4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl)
- 1822767-04-3(Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate)
- 2680712-24-5(2-Methyl-4-(2,2,2-trifluoroacetamido)thiophene-3-carboxylic acid)




